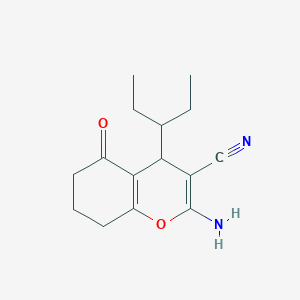

2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has a unique structure that may offer interesting chemical and biological properties.

Properties

IUPAC Name |

2-amino-5-oxo-4-pentan-3-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-9(4-2)13-10(8-16)15(17)19-12-7-5-6-11(18)14(12)13/h9,13H,3-7,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCQKUGRELFSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1C(=C(OC2=C1C(=O)CCC2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and cyclic ketones under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate, and the mixture is heated to facilitate the formation of the chromene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-amino-4H-chromene-3-carbonitrile: A simpler analog with similar core structure.

5-oxo-4H-chromene derivatives: Compounds with variations in the substituents on the chromene ring.

Uniqueness

2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other chromene derivatives. Its unique structure could lead to different reactivity and interactions with biological targets, making it a compound of interest for further research.

Biological Activity

2-amino-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural characteristics contribute to a diverse range of biological activities, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 284.39 g/mol. The structure features a chromene core, characterized by the presence of both benzene and pyran rings, along with functional groups such as an amino group, an oxo group, and a carbonitrile group. These components are pivotal for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The amino and carbonitrile groups may interact with various enzymes and receptors, modulating cellular processes.

- Biochemical Pathways : Similar compounds have been shown to affect pathways involved in apoptosis and cell cycle regulation.

- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences biological activity; for instance, the pentan-3-yl moiety may enhance reactivity.

Anticancer Activity

Research indicates that compounds within the chromene class exhibit notable anticancer properties. For example:

- Mechanism : These compounds may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation.

Case Study : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. The furan ring is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes.

Case Study : In vitro evaluations against common bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant properties of this compound can be linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Mechanism : The presence of the oxo group contributes to the compound's ability to neutralize reactive oxygen species (ROS), which is crucial in preventing diseases related to oxidative damage.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-5-oxo-4-(pentan-3-yl)-tetrahydrochromene-3-carbonitrile derivatives?

The synthesis typically involves multicomponent reactions (MCRs) or stepwise cyclization. A standard method includes:

- Condensation : Reacting substituted aldehydes (e.g., pentan-3-yl derivatives) with active methylene compounds (e.g., cyanoacetamide) in ethanol or methanol under reflux.

- Cyclization : Using catalysts like piperidine or KF-alumina to facilitate pyran ring formation.

- Functionalization : Post-synthetic modifications (e.g., introducing amino groups via NHOAc or urea).

Key parameters: Solvent polarity and catalyst choice significantly affect yield (50–75%) and regioselectivity .

Q. How is the crystal structure of this compound characterized, and what conformational features are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural insights:

Q. What preliminary biological activities have been reported for similar tetrahydrochromene derivatives?

Derivatives with halogen or aryl substituents show:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli.

- Anticancer potential : IC = 15–40 µM in HeLa and MCF-7 cell lines.

- Mechanisms may involve DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How do substituent effects (e.g., pentan-3-yl vs. aryl groups) influence reactivity and bioactivity?

- Steric effects : Bulky substituents (e.g., pentan-3-yl) reduce reaction rates in MCRs by ~20% compared to phenyl groups.

- Electronic effects : Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at C3, improving nucleophilic attack efficiency.

- Bioactivity correlations : Aliphatic substituents (e.g., pentan-3-yl) improve membrane permeability but reduce DNA-binding affinity compared to aromatic analogs .

Q. How can researchers resolve contradictions in biological assay data for this compound class?

Common pitfalls include:

- Solubility artifacts : Use DMSO concentrations <1% to avoid false negatives.

- Assay interference : The cyano group may quench fluorescence in FRET-based assays; validate via LC-MS or SPR.

- Structural analogs : Compare with derivatives lacking the amino group to isolate pharmacophore contributions .

Q. What computational methods are effective for predicting the electronic properties of this chromene derivative?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to estimate HOMO-LUMO gaps (4.5–5.2 eV), correlating with redox activity.

- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR; binding energy ≤ −8.5 kcal/mol).

- Validate with SC-XRD data to refine force fields .

Q. How does the chromene ring’s puckering affect its chemical stability and reactivity?

- Conformational analysis : Sofa conformations increase steric strain, making the compound prone to ring-opening under acidic conditions (pH < 3).

- Reactivity hotspots : The C5 carbonyl becomes more electrophilic in twisted conformations, facilitating nucleophilic additions.

- Stability studies: Monitor degradation via HPLC under varied pH and temperature .

Methodological Recommendations

Q. Analytical Protocols for Purity Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.